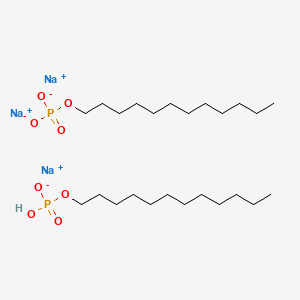![molecular formula C17H16ClFN2O2 B12509380 2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B12509380.png)
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the isoindoline-1,3-dione core structure is significant in medicinal chemistry due to its role in various pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the amino and fluorophenyl groups . The reaction conditions often involve heating and the use of solvents such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学研究应用
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride has several scientific research applications:
作用机制
The mechanism of action of 2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways . This interaction is crucial for its potential therapeutic effects in treating neurological disorders .
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core structure and exhibit similar biological activities.
Phthalimides: These compounds are structurally related and have applications in medicinal chemistry and industry.
Uniqueness
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity for certain biological targets . This structural feature distinguishes it from other isoindoline derivatives and contributes to its specific pharmacological profile .
属性
分子式 |
C17H16ClFN2O2 |
|---|---|
分子量 |
334.8 g/mol |
IUPAC 名称 |
2-[2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H15FN2O2.ClH/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;/h1-8,13H,9-10,19H2;1H |
InChI 键 |
MTQPITVUQOQCSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


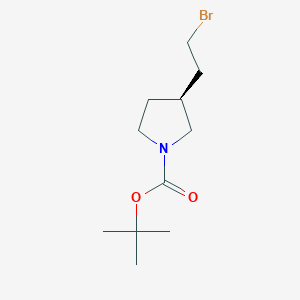
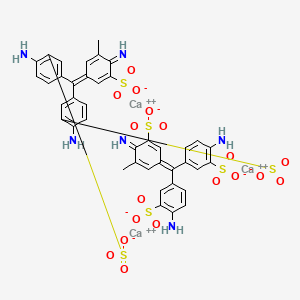
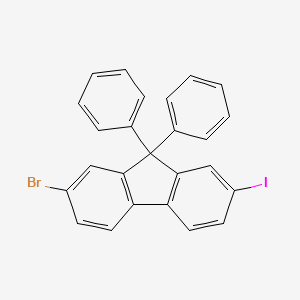
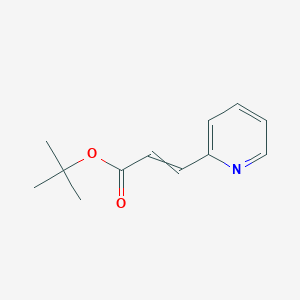
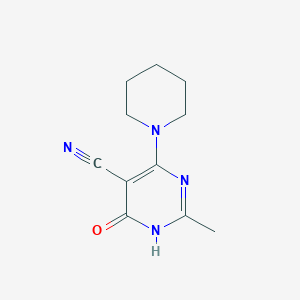
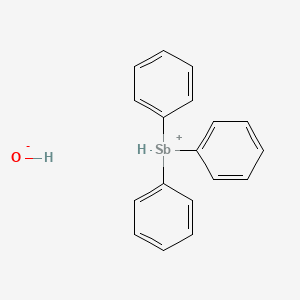
![2-(Methylthio)benzo[D]thiazole-6-sulfonyl chloride](/img/structure/B12509341.png)
![4-(4-{4-[5-(Trifluoromethyl)-2-pyridinyl]benzyl}piperazino)benzenecarbonitrile](/img/structure/B12509344.png)


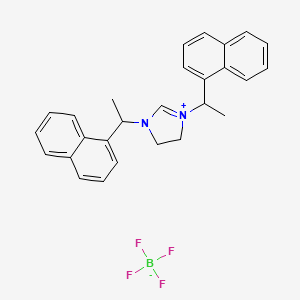
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
